1-(4-fluorophenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide
Description
1-(4-Fluorophenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 4-fluorophenyl group at the 1-position of the triazole ring, a methyl substituent at the 5-position, and an amide linkage to a coumarin (2-oxo-2H-chromen-6-yl) moiety. This structural framework is associated with diverse biological activities, including kinase inhibition and antimicrobial properties, depending on substituent variations .
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-methyl-N-(2-oxochromen-6-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O3/c1-11-18(22-23-24(11)15-6-3-13(20)4-7-15)19(26)21-14-5-8-16-12(10-14)2-9-17(25)27-16/h2-10H,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFACDYRTPPEHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound’s primary targets appear to be acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.
Mode of Action
The compound interacts with its targets by inhibiting their activity. This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission. The compound may also interact with monoamine oxidase A/B (MAO A/B) and β-amyloid , which are associated with neurodegenerative disorders.
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting AChE and BuChE. This leads to an increase in acetylcholine levels, which can enhance cognitive function. Additionally, the compound’s potential interaction with MAO A/B and β-amyloid suggests it may also influence monoaminergic pathways and amyloid metabolism.
Result of Action
The molecular and cellular effects of the compound’s action would likely include enhanced cholinergic transmission due to increased acetylcholine levels. This could potentially improve cognitive function, particularly in conditions characterized by cholinergic deficits, such as Alzheimer’s disease.
Comparison with Similar Compounds
Substituent Effects on the Aryl Group
- 4-Fluorophenyl vs. 4-Chlorophenyl: The 4-fluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to chlorinated analogs like 1-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (C200-3223) .
4-Fluorophenyl vs. 3-Chlorophenyl :
The compound 1-(3-chlorophenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide () demonstrates that meta-substitution on the phenyl ring may alter pharmacokinetic properties due to differences in lipophilicity (logP = 3.12 vs. 2.89 for the target compound) .
Amide-Linked Group Variations
- Coumarin (2-oxo-2H-chromen-6-yl) vs.
- Coumarin vs. Thienopyrimidinone: Replacement with a thienopyrimidinone group, as in 1-(4-fluorophenyl)-5-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide, increases molecular weight (398.4 vs. ~310–374 g/mol) and introduces sulfur-based interactions .
Triazole Ring Modifications
- Methyl vs. Cyclopropyl :
The 5-methyl group in the target compound offers steric simplicity compared to 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide , where the cyclopropyl group increases hydrophobicity (logP = 3.45) .
Key Research Findings
- Fluorine Substitution : The 4-fluorophenyl group in the target compound improves metabolic stability and target affinity compared to chlorinated analogs, as seen in CFTR potentiators (e.g., Z995908944) and analgesic compounds (e.g., ZIPSEY) .
- Coumarin vs.
- Methyl vs. Bulky Substituents: The 5-methyl group balances lipophilicity and steric effects, unlike cyclopropyl or amino substituents, which may hinder solubility .
Preparation Methods
Preparation of 4-Fluorophenyl Azide
4-Fluorophenyl azide is synthesized via diazotization of 4-fluoroaniline, followed by azide substitution:
Step 1: Diazotization
4-Fluoroaniline (1.0 equiv) is treated with hydrochloric acid (3.0 equiv) and sodium nitrite (1.1 equiv) at 0–5°C to form the diazonium salt.
Step 2: Azide Formation
The diazonium salt is reacted with sodium azide (1.5 equiv) in aqueous medium at 25°C for 2 hours. The product is extracted with ethyl acetate and purified via silica gel chromatography (Yield: 85–90%).
Characterization Data
Synthesis of Propargylamide Alkyne
The alkyne precursor, 2-butynamide-coumarin , is prepared via coupling of 2-butynoic acid with 6-amino-2H-chromen-2-one:
Step 1: Acid Chloride Formation
2-Butynoic acid (1.0 equiv) is refluxed with thionyl chloride (2.0 equiv) for 3 hours to yield 2-butynoyl chloride.
Step 2: Amide Coupling
6-Amino-2H-chromen-2-one (1.0 equiv) is reacted with 2-butynoyl chloride (1.2 equiv) in dichloromethane using triethylamine (2.0 equiv) as a base. The mixture is stirred at 25°C for 12 hours (Yield: 75–80%).
Characterization Data
CuAAC Reaction for Triazole Formation
The triazole core is assembled via CuAAC between 4-fluorophenyl azide and the propargylamide alkyne:
Reaction Conditions
-
Catalyst: CuSO₄·5H₂O (0.2 equiv) with sodium ascorbate (0.4 equiv).
-
Solvent: tert-Butanol/water (1:1 v/v).
-
Temperature: 80°C, 12 hours.
-
Workup: Extraction with ethyl acetate, column chromatography (hexane/ethyl acetate 3:1).
Characterization of Target Compound
-
1H-NMR (400 MHz, DMSO-d6): δ 10.25 (s, 1H, NH), 8.55 (s, 1H, triazole-H), 8.05–7.95 (m, 2H, aromatic), 7.70–7.60 (m, 2H, aromatic), 7.50 (d, J = 8.4 Hz, 1H, coumarin-H), 7.20 (d, J = 8.4 Hz, 1H, coumarin-H), 6.55 (s, 1H, coumarin-H), 2.45 (s, 3H, CH3).
-
13C-NMR (100 MHz, DMSO-d6): δ 165.2 (C=O), 160.1 (C-F), 152.0 (triazole-C), 145.5 (coumarin-C), 128.0–115.0 (aromatic-C), 20.5 (CH3).
Optimization of Reaction Conditions
Catalyst Loading and Solvent Effects
Variations in Cu(I) catalyst concentration and solvent systems were evaluated to maximize yield (Table 1).
Table 1. Optimization of CuAAC Conditions
| Entry | CuSO₄ (equiv) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 0.1 | DMF | 80 | 62 |
| 2 | 0.2 | t-BuOH/H₂O | 80 | 88 |
| 3 | 0.3 | THF | 60 | 45 |
Key Findings:
-
A solvent system of t-BuOH/H₂O (1:1) with 0.2 equiv CuSO₄ provided optimal regioselectivity and yield (88%).
-
Higher catalyst loading (>0.3 equiv) led to side product formation via oxidative homocoupling of alkynes.
Challenges and Alternative Approaches
Q & A
What are the standard synthetic protocols for 1-(4-fluorophenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide?
Level : Basic
Methodological Answer :
The synthesis typically involves a multi-step approach:
Triazole Ring Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core. Sodium azide and acetylene precursors are common reagents.
Coupling Reactions : Amide bond formation between the triazole-carboxylic acid intermediate and the 2-oxo-2H-chromen-6-amine moiety using coupling agents like EDCI or DCC.
Functionalization : Introduction of the 4-fluorophenyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
Key Conditions : Reactions are monitored via TLC, and intermediates are purified via column chromatography. Final characterization uses NMR, MS, and elemental analysis .
How is this compound characterized post-synthesis?
Level : Basic
Methodological Answer :
Characterization involves:
- NMR Spectroscopy : H and C NMR confirm structural integrity, with fluorine coupling patterns (e.g., ) for the 4-fluorophenyl group.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] peak at m/z 408.12).
- Infrared (IR) Spectroscopy : Stretching frequencies for amide (1650–1700 cm) and triazole (1500–1600 cm) groups.
- Elemental Analysis : Carbon, hydrogen, nitrogen, and fluorine percentages are validated .
How can crystallographic data resolve ambiguities in molecular structure?
Level : Advanced
Methodological Answer :
Single-crystal X-ray diffraction (SC-XRD) with refinement via SHELXL ( ) provides:
- Bond Lengths/Angles : Confirms triazole planarity and amide geometry (e.g., C=O bond length ~1.23 Å).
- Torsion Angles : Validates spatial arrangement of substituents (e.g., dihedral angle between triazole and coumarin rings).
- Disorder Modeling : Resolves overlapping electron densities in flexible regions.
Example : For analogous triazole-carboxamides, SHELXL refinement achieved R1 values < 0.05 using high-resolution data .
How to analyze structure-activity relationships (SAR) for this compound?
Level : Advanced
Methodological Answer :
SAR studies involve:
Modular Substitutions : Varying substituents (e.g., fluorophenyl, methyl groups) to assess impact on bioactivity.
Biological Assays : Testing against cancer cell lines (e.g., IC50 values) or enzyme targets (e.g., kinase inhibition).
Computational Modeling : Docking studies (AutoDock Vina) to predict binding modes.
Key Finding : Fluorine at the para-position enhances lipophilicity and target affinity in related triazoles, as seen in PubChem data for similar derivatives .
How to address contradictions between computational predictions and experimental bioactivity data?
Level : Advanced
Methodological Answer :
Resolve discrepancies via:
Iterative Refinement : Adjust force field parameters (e.g., AMBER) to better model fluorine interactions.
Experimental Validation : Re-test solubility (e.g., DMSO stock concentration) to rule out aggregation artifacts.
Statistical Analysis : Use Bayesian models to weigh conflicting data points, as recommended in qualitative research frameworks .
What computational methods predict interactions with biological targets?
Level : Advanced
Methodological Answer :
- Molecular Docking : AutoDock or Glide for binding pose prediction (e.g., coumarin ring stacking with kinase ATP pockets).
- MD Simulations : GROMACS for stability assessment over 100 ns trajectories.
- QSAR Models : CoMFA/CoMSIA to correlate substituent properties (e.g., logP, polar surface area) with activity .
What biological assays are used to evaluate this compound’s activity?
Level : Basic
Methodological Answer :
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC50 determination.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa).
- Microbial Screening : Broth microdilution for MIC values against S. aureus or E. coli.
Note : Solubility in assay media (e.g., PBS with 0.1% Tween-80) must be validated .
How to optimize reaction conditions for improved yield and purity?
Level : Advanced
Methodological Answer :
- DoE Approach : Vary temperature (60–100°C), catalyst loading (CuI: 5–20 mol%), and solvent (DMF vs. THF) using a factorial design.
- In-line Analytics : ReactIR monitors azide consumption in real-time.
- Workup Optimization : Liquid-liquid extraction (ethyl acetate/water) removes unreacted starting materials.
Example : For analogous triazoles, CuI at 10 mol% in DMF increased yields from 65% to 88% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
